5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile
Overview
Description
5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile is a chemical compound with the molecular formula C10H6FNO. It is commonly referred to as FMBCN and has a molecular weight of 181.16 g/mol. FMBCN is a heterocyclic organic compound that contains a furan ring and a nitrile group. It has gained significant attention in the field of medicinal chemistry due to its potential use as a pharmacological agent.
Mechanism of Action
The mechanism of action of FMBCN is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various molecular targets within the body. FMBCN has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. This inhibition results in an increase in the levels of neurotransmitters, which can improve cognitive function and memory.
Biochemical and Physiological Effects
FMBCN has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. FMBCN has also been shown to have antifungal and antibacterial properties, which can make it a useful agent for the treatment of infectious diseases. In addition, FMBCN has been shown to improve cognitive function and memory in animal models, which suggests that it may have potential as a therapeutic agent for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
FMBCN has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, which makes it readily available for research purposes. Another advantage is that it has a wide range of biological activities, which makes it a useful tool for investigating various molecular targets within the body. However, one limitation is that the mechanism of action of FMBCN is not fully understood, which can make it difficult to design experiments that target specific molecular pathways.
Future Directions
There are several future directions for research on FMBCN. One direction is to further investigate its potential as a therapeutic agent for the treatment of neurodegenerative disorders. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Additionally, future research could focus on elucidating the mechanism of action of FMBCN, which could lead to the development of more targeted pharmacological agents.
Scientific Research Applications
FMBCN has been the subject of extensive scientific research due to its potential use as a pharmacological agent. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. FMBCN has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
5-fluoro-2-methyl-1-benzofuran-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c1-6-9(5-12)8-4-7(11)2-3-10(8)13-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBFLNGUSSIFJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)F)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90837281 | |
Record name | 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90837281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
826990-58-3 | |
Record name | 5-Fluoro-2-methyl-1-benzofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90837281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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